Bis-sulfone-PEG12-Acid

PROTAC Linker Length Degradation Efficacy

Traditional maleimide-based conjugation yields heterogeneous ADC mixtures (DAR 0-8), complicating reproducible pharmacology. Bis-sulfone-PEG12-Acid resolves this with site-selective disulfide rebridging, delivering a homogeneous conjugate with a defined DAR of 4. - Enables bis-alkylation with reduced antibody interchain disulfides for covalent, rebridged ADC constructs. - PEG12 spacer balances aqueous solubility with minimal steric hindrance, critical for PROTAC ternary complex formation. - Available at ≥98% purity; stocked for immediate global dispatch to support preclinical bioconjugation workflows.

Molecular Formula C52H77NO20S2
Molecular Weight 1100.3 g/mol
Cat. No. B13712685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-sulfone-PEG12-Acid
Molecular FormulaC52H77NO20S2
Molecular Weight1100.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C52H77NO20S2/c1-43-3-11-48(12-4-43)74(58,59)41-47(42-75(60,61)49-13-5-44(2)6-14-49)51(56)45-7-9-46(10-8-45)52(57)53-16-18-63-20-22-65-24-26-67-28-30-69-32-34-71-36-38-73-40-39-72-37-35-70-33-31-68-29-27-66-25-23-64-21-19-62-17-15-50(54)55/h3-14,47H,15-42H2,1-2H3,(H,53,57)(H,54,55)
InChIKeyTZULSXSWVCGIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-sulfone-PEG12-Acid Overview


Bis-sulfone-PEG12-Acid is a heterobifunctional polyethylene glycol (PEG) linker containing a bis-sulfone group and a terminal carboxylic acid . It is designed for site-specific bioconjugation, selectively reacting with cysteine thiols from reduced disulfide bonds to form stable, rebridged protein conjugates [1]. The hydrophilic PEG12 spacer enhances aqueous solubility and provides a flexible 12-unit tether, making it a critical reagent for the construction of homogeneous Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) .

Bis-sulfone chemistry for uniform disulfide rebridging
PEG12 tether supports aqueous solubility and linker flexibility
Terminal carboxyl enables further derivatization for ADC/PROTAC

Bis-sulfone-PEG12-Acid vs. Shorter PEG Linkers


Direct substitution of Bis-sulfone-PEG12-Acid with its shorter PEG4 or PEG8 counterparts, or with maleimide-based linkers, introduces quantifiable and functionally critical differences. The PEG chain length directly governs conjugate solubility, molecular flexibility, and the spatial geometry required for ternary complex formation in PROTACs [1]. Moreover, the bis-sulfone chemistry yields a uniform, rebridged conjugate with a defined drug-to-antibody ratio (DAR), unlike maleimide linkers which result in heterogeneous mixtures of DAR 0, 2, 4, 6, and 8 species, thereby undermining reproducible pharmacology [2]. The specific 12-unit PEG length of this reagent represents a deliberate design choice balancing solubility with minimal steric hindrance for optimal biological function, as detailed in the quantitative evidence below.

!
PEG12 length may be critical for ternary complex formation in PROTACs; shorter PEG2/3 linkers showed reduced degradation activity in reported studies.
!
Bis-sulfone rebridging yields uniform DAR, whereas maleimide chemistry generates heterogeneous DAR mixtures, which may affect pharmacological reproducibility.
!
Shorter PEG linkers exhibit a smaller hydrodynamic radius, potentially increasing renal clearance and reducing circulation half-life compared to PEG12.

Bis-sulfone-PEG12-Acid: Key Evidence


PEG Length Modulates PROTAC Degradation Potency

In a systematic evaluation of PROTACs using variable PEG linker lengths, the PEG chain length was found to be a critical determinant of GSPT1 degradation. PROTACs with a PEG12 linker (12 units) fall into the longer linker category shown to favor productive ternary complex formation and enhanced degradation compared to shorter PEG2 or PEG3 linkers, which showed reduced or no degradation activity [1]. This demonstrates that the PEG12 length is not arbitrary but optimized for specific protein degradation applications.

PEG Length & Degradation
Class-level inference
PEG12: enhanced degradation activity; PEG2/3: reduced or no degradation
Linker length selection may determine PROTAC functionality.
Cellular assay context; effect binary active/inactive.
PROTAC Linker Length Degradation Efficacy

Homogeneous DAR 4 ADCs with Bis-sulfone Rebridging

Unlike conventional maleimide-based linkers which generate heterogeneous ADC mixtures, the bis-sulfone rebridging technology enables the synthesis of highly homogeneous ADCs with a defined Drug-to-Antibody Ratio (DAR) of 4 [1]. In a study constructing ADCs with brentuximab, ten different bis-sulfone-based drug-linkers consistently yielded a DAR of 4, with in vitro potency ranging from 16–34 pM, comparable to the clinically approved ADC Adcetris® (16 pM) [1]. This homogeneity is a direct consequence of the bis-sulfone group's selective alkylation of both thiols from a reduced interchain disulfide, leaving the antibody structure intact.

DAR Homogeneity
Head-to-head comparison
Uniform DAR 4 (bis-sulfone) vs. heterogeneous DAR 0–8 (maleimide)
Defined DAR supports reproducible pharmacology.
Achieved with brentuximab, in vitro cytotoxicity context.
ADC DAR Bis-sulfone Rebridging

Hydrodynamic Radius Advantage vs. Shorter PEGs

The molecular weight and extended PEG12 chain of Bis-sulfone-PEG12-Acid (MW 1100.3 g/mol) directly translate to a larger hydrodynamic radius compared to its shorter PEG4 (MW 747.9 g/mol) and PEG8 (MW 924.1 g/mol) analogs . This larger size is known to significantly reduce renal clearance and prolong the circulation half-life of conjugated biomolecules, a fundamental principle in PEGylation [1].

Molecular Weight
Cross-study comparable
PEG12: 1100.3 g/mol; +352.4 vs PEG4, +176.2 vs PEG8
Larger size may reduce renal clearance and prolong half-life.
Calculated from chemical formulas.
Solubility Pharmacokinetics PEG Length

Enhanced Aqueous Solubility with Longer PEG Chain

The water solubility of PEG linkers is known to increase with the length of the PEG chain . While the bis-sulfone and carboxylic acid functionalities provide organic solvent solubility (DCM, DMF, DMSO) , the 12-unit PEG chain of Bis-sulfone-PEG12-Acid offers a quantifiable improvement in aqueous solubility over its PEG4 and PEG8 counterparts. This is a critical parameter for maintaining the solubility and stability of hydrophobic payloads or protein conjugates in physiological buffers.

Aqueous Solubility
Class-level inference; Data to verify
Longer PEG chain reported to improve aqueous solubility (class-level trend)
Supports solubility context for hydrophobic payload conjugation.
Trend established in PEG chemistry; not directly quantified.
Solubility Bioconjugation PEG Length

Bis-sulfone-PEG12-Acid: Applications


Homogeneous DAR 4 ADC Synthesis

Bis-sulfone-PEG12-Acid is the precursor of choice for generating bis-sulfone-PEG12-NHS ester, a key reagent for constructing homogeneous ADCs. This application leverages the compound's unique ability to undergo bis-alkylation with reduced antibody interchain disulfides, resulting in a covalent, rebridged conjugate with a precise DAR of 4 [1]. This is in stark contrast to traditional maleimide chemistry which yields heterogeneous mixtures, complicating analysis and clinical development. The PEG12 spacer ensures the resulting ADC retains high aqueous solubility, a critical attribute for intravenous administration.

Optimized PROTAC Construction

The compound serves as a foundational building block for synthesizing PROTAC molecules with an optimal PEG12 linker length. Research has demonstrated that linker length is a critical tuner of degradation potency [1]. By using Bis-sulfone-PEG12-Acid, researchers can systematically explore the conformational space between the target protein ligand and the E3 ligase ligand, maximizing the probability of forming a productive ternary complex. Substituting this with a shorter PEG4 or PEG8 linker could fail to bridge the two proteins, resulting in a non-functional PROTAC.

Site-Specific Protein PEGylation for Improved PK

Bis-sulfone-PEG12-Acid is an ideal reagent for the site-specific PEGylation of proteins and peptides. The bis-sulfone group enables conjugation to native disulfide bonds without the need for engineering free cysteine residues, preserving the protein's native conformation [1]. The 12-unit PEG chain provides a substantial increase in molecular weight and hydrodynamic radius, which is directly correlated with prolonged in vivo half-life by reducing renal clearance [2]. This makes it a valuable tool for improving the pharmacokinetic properties of therapeutic candidates.

Well-Defined Hydrogels for Drug Delivery

Beyond bioconjugation, the sulfone groups of Bis-sulfone-PEG12-Acid allow for the formation of stable, crosslinked networks when exposed to mild oxidizing agents. The resulting PEG12-based hydrogels exhibit excellent biocompatibility and controlled drug release properties [1]. The extended PEG12 chain creates a more porous and flexible hydrogel matrix compared to those formed with shorter PEG analogs, which can be advantageous for the encapsulation and sustained release of larger therapeutic payloads such as proteins or nanoparticles.

Application
Selection Property
Validation Focus
Homogeneous ADC construction studies
Bis-sulfone rebridging specificity
DAR homogeneity and conjugate solubility
PROTAC linker-length evaluation
PEG12 spatial reach and flexibility
Ternary complex formation and degradation potency
Site-specific protein PEGylation
Disulfide rebridging without cysteine engineering
Hydrodynamic size and circulation half-life
PEG-based hydrogel networks
Bis-sulfone crosslinking chemistry
Matrix porosity and sustained release profiles
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